molecular formula C12H16N2O B2415352 4-Phenethylpiperazin-2-one CAS No. 23099-72-1

4-Phenethylpiperazin-2-one

Cat. No.: B2415352
CAS No.: 23099-72-1
M. Wt: 204.273
InChI Key: HZMCBPBRQHSZMM-UHFFFAOYSA-N
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Description

4-Phenethylpiperazin-2-one is a chemical compound that belongs to the piperazine family. It has the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . This compound is characterized by a piperazine ring substituted with a phenethyl group at the 4-position and a carbonyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenethylpiperazin-2-one can be synthesized via various methods. One common synthetic route involves the Jocic-type reaction with N-substituted diamines . Another method includes a cascade double nucleophilic substitution utilizing chloro allenylamide, primary amine, and aryl iodide . The reaction conditions typically involve the use of solvents like acetic acid and DMF, and reagents such as trichloroacetic acid and sodium trichloroacetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Phenethylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trichloroacetic acid, sodium trichloroacetate, and primary amines. Reaction conditions often involve temperatures ranging from 0°C to room temperature and the use of solvents like DMF and acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while substitution reactions result in various substituted piperazinones .

Mechanism of Action

The mechanism of action of 4-Phenethylpiperazin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the specific biological context . The pathways involved often include signal transduction mechanisms that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Phenethylpiperazin-2-one include other piperazine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the phenethyl group at the 4-position and the carbonyl group at the 2-position allows for distinct interactions with molecular targets, making it a valuable compound in research and industrial applications .

Biological Activity

4-Phenethylpiperazin-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of analgesic properties and receptor interactions. This article compiles relevant findings from diverse sources, highlighting its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a piperazine ring substituted with a phenethyl group. The synthesis typically involves the reaction of piperazine derivatives with phenethyl halides or through cyclization methods involving appropriate precursors.

Analgesic Properties

Research indicates that compounds related to this compound exhibit significant analgesic properties. For instance, studies on fentanyl-related compounds show that modifications in the piperazine structure can enhance analgesic potency. Fentanyl itself, a potent opioid, has an analgesic potency approximately 300 times greater than morphine, with derivatives showing even higher efficacy depending on structural variations .

Table 1: Analgesic Potency Comparison

CompoundED50 (mg/kg)Comparison to Morphine
Fentanyl0.002300 times more potent
This compoundTBDTBD

Receptor Affinity

This compound exhibits affinity for multiple opioid receptors, particularly the μ-opioid receptor (MOR). Studies have shown that while these compounds are highly selective for MOR, they may also interact with δ and κ receptors, although to a lesser extent. This receptor profile is crucial for understanding the potential side effects and therapeutic applications of these compounds .

Case Studies and Research Findings

  • Fentanyl Derivatives : A study highlighted the synthesis of various piperidine derivatives with phenethyl substitutions that demonstrated enhanced μ-receptor affinity and analgesic activity. These findings suggest that similar modifications in this compound could lead to novel analgesics .
  • Biotransformation Studies : Research into the metabolic pathways of fentanyl derivatives revealed that oxidative dealkylation is a significant route of metabolism in vivo, producing active metabolites such as norfentanyl. Understanding these pathways is essential for predicting the pharmacokinetics of this compound and its derivatives .
  • Comparative Analyses : In comparative studies, various derivatives of piperazine were synthesized and tested for their biological activity. Some derivatives showed promising results with lower IC50 values compared to traditional opioids, indicating potential for development as new analgesics .

Properties

IUPAC Name

4-(2-phenylethyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12-10-14(9-7-13-12)8-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMCBPBRQHSZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of (2-bromoethyl)benzene (4.10 mL, 30.0 mmol), piperazin-2-one (3.00 g, 30.0 mmol) and K2CO3 (4.90 g, 36.0 mmol) in DMSO (60.0 mL) was stirred at 80° C. for 5 h. The reaction mixture was cooled to room temperature and filtered. The filtrate was then washed with water (200 mL) and extracted with methylene chloride (2×). The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated. The result yellow solid was then dissolved in 1 N HCl (120 mL) and washed with methylene chloride. The aqueous layer was separated, basified with 6 N NaOH, and extracted with methylene chloride (3×). The combined organic layers were dried over MgSO4, filtered, and concentrated. The residue was titrated with hexanes and filtered. The filtered solid was dried under reduced pressure to give the title compound (4.50 g, 74%) as an off-white solid: 1H NMR (500 MHz, CDCl3) δ 7.31-7.28 (m, 2H), 7.23-7.19 (m, 3H), 6.17 (brs, 1H), 3.40-3.37 (m, 2H), 3.23 (s, 2H), 2.83-2.79 (m, 2H), 2.73-2.67 (m, 4H).
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
74%

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